Vinyl iodide

Descripción general

Descripción

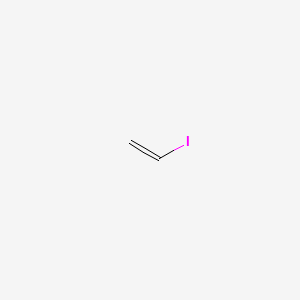

Vinyl iodide, also known as iodoalkene, is an organic compound characterized by the presence of an iodine atom attached to a vinyl group. This compound is a versatile building block in organic synthesis, often used in carbon-carbon forming reactions. Vinyl iodides are particularly valuable due to their reactivity and ability to participate in various coupling reactions, making them essential in the synthesis of complex molecules, including natural products and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinyl iodides can be synthesized through several methods, including halide-exchange reactions and hydrohalogenation reactions. One common method involves the halide-exchange reaction of vinyl bromides with potassium iodide in the presence of a copper catalyst under mild conditions . Another method is the regioselective hydrohalogenation of alkynes using simple halogen sources such as potassium iodide, zinc bromide, and zinc chloride .

Industrial Production Methods: Industrial production of vinyl iodides often involves the use of efficient catalytic systems to ensure high yields and stereoselectivity. For example, a copper(I)-catalyzed conversion of aryl, heteroaryl, and vinyl bromides into the corresponding iodides has been developed, which is compatible with various functional groups . Additionally, the in situ generation of the Schwartz reagent provides a convenient method for the regioselective hydrozirconation-iodination of alkynes and alkenes .

Análisis De Reacciones Químicas

Types of Reactions: Vinyl iodides undergo various types of chemical reactions, including:

Substitution Reactions: Vinyl iodides can participate in nucleophilic substitution reactions, although the steric hindrance and electronic effects of the iodine atom can influence the reaction pathway.

Coupling Reactions: Vinyl iodides are commonly used in transition-metal-catalyzed cross-coupling reactions such as the Stille reaction, Heck reaction, Sonogashira coupling, and Suzuki coupling.

Elimination Reactions: Vinyl iodides can undergo elimination reactions with strong bases to form corresponding alkynes.

Common Reagents and Conditions:

Copper Catalysts: Used in halide-exchange reactions and hydrohalogenation reactions.

Potassium Iodide: Commonly used in halide-exchange reactions.

Strong Bases: Used in elimination reactions to form alkynes.

Major Products:

Vinyl Grignard Reagents: Formed through magnesium-halogen exchange reactions.

Alkynes: Formed through elimination reactions.

Coupling Products: Formed through various cross-coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Vinyl iodides are crucial intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. They participate in several transition-metal-catalyzed cross-coupling reactions such as:

- Stille Reaction : Used for forming carbon-carbon bonds.

- Heck Reaction : Involves the coupling of aryl halides with alkenes.

- Suzuki Coupling : Facilitates the formation of biaryl compounds.

- Sonogashira Coupling : Combines terminal alkynes with aryl halides.

Case Study: Synthesis of Natural Products

A notable example is the use of vinyl iodides in the synthesis of complex natural products where stereochemistry is critical. Researchers have demonstrated that vinyl iodides can be employed to generate specific stereoisomers through controlled reactions .

Polymer Chemistry

In polymer chemistry, vinyl iodides are incorporated into polymer backbones to create functionalized polymers with unique properties. They enable the synthesis of this compound chain-end polymers via organocatalyzed transformations.

| Polymer Type | Functionality | Catalyst Used |

|---|---|---|

| Polyacrylates | Hydroxyl groups | Tetrabutylammonium iodide |

| Polymethacrylates | CF3 groups | Tetrabutylammonium iodide |

This approach allows for the incorporation of additional functionalities into the polymer structure, enhancing their applicability in various fields .

Medicinal Chemistry

Vinyl iodides are employed in the synthesis of bioactive compounds and drug candidates. Their ability to form new carbon-carbon bonds makes them valuable for constructing complex molecular architectures found in pharmaceuticals.

Case Study: Drug Development

Research has shown that vinyl iodides can facilitate the rapid assembly of diverse chemical libraries that are essential for drug discovery processes . This application underscores their importance in medicinal chemistry.

Materials Science

In materials science, vinyl iodides are utilized in preparing boronic esters and other intermediates that are critical for developing advanced materials.

These applications highlight the versatility of vinyl iodides in creating functional materials.

Mechanistic Insights

The mechanism of action for this compound involves its participation in transition-metal-catalyzed reactions, which lead to the formation of new carbon-carbon bonds. This is crucial for synthesizing complex organic molecules, enabling advancements in organic synthesis methodologies .

Mecanismo De Acción

The mechanism of action of vinyl iodides in chemical reactions involves the reactivity of the carbon-iodine bond. The iodine atom’s lone pair can donate into the π* orbital of the alkene, reducing the electrophilic character of the carbon and strengthening the carbon-iodine bond . This stereoelectronic effect influences the reactivity of vinyl iodides in substitution and elimination reactions. In cross-coupling reactions, the carbon-iodine bond’s relative weakness compared to other halogens facilitates the reaction under milder conditions .

Comparación Con Compuestos Similares

- Vinyl Bromide

- Vinyl Chloride

- Vinyl Fluoride

Vinyl iodides’ unique reactivity and versatility make them invaluable in various fields of scientific research and industrial applications.

Actividad Biológica

Vinyl iodide, also known as iodoalkene, is a compound characterized by the presence of an iodine atom bonded to a vinyl group. This compound has garnered attention in organic chemistry due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Vinyl iodides are typically synthesized through various methods, including hydrohalogenation of alkynes and radical substitution reactions. The following table summarizes some common synthetic routes for vinyl iodides:

Biological Activity

The biological activity of this compound is primarily linked to its role as a reactive intermediate in various chemical reactions, which can lead to significant effects in biological systems. Here are some key aspects:

Cytotoxicity

Recent studies have shown that this compound exhibits cytotoxic properties against cancer cell lines. For example, novel disorazole C1 analogues containing this compound were synthesized and tested for their cytotoxic effects, demonstrating significant activity against MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

The mechanism by which this compound exerts its biological effects is thought to involve the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to the disruption of critical cellular processes, including:

- DNA Damage : this compound can form adducts with DNA, leading to mutations and cell death.

- Protein Modification : The compound can modify amino acids in proteins, affecting their function and stability.

Case Studies

- Cytotoxic Activity in Cancer Cells : A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The findings revealed that certain derivatives had an EC50 (effective concentration for 50% inhibition) in the nanomolar range, indicating potent anti-cancer activity .

- Reactivity with Biological Molecules : Research demonstrated that this compound could effectively react with thiols and amines, leading to the formation of stable adducts. This reactivity was exploited in the design of new therapeutic agents aimed at targeting specific biomolecules involved in disease pathways .

Propiedades

IUPAC Name |

iodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3I/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZPUGJZVBLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060476 | |

| Record name | Ethene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-66-8 | |

| Record name | Iodoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F8F0IJ60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is vinyl iodide and what are its key applications in organic synthesis?

A1: this compound (iodoethene) is an organoiodine compound with the formula CH2CHI. It serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions, like the Stille, Suzuki, Sonogashira, and Heck reactions, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors.

Q2: What are some examples of reactions where this compound participates as a key component?

A2: this compound is a crucial component in various reactions. For instance, it reacts with diynes in an iodo-yne polymerization to create semifluorinated polymers containing this compound groups along the polymer chain. These polymers can be further modified through metal-catalyzed cross-coupling reactions or by transforming the iodide into an activated alkyne for cycloadditions with azides. [] Additionally, this compound plays a crucial role in synthesizing polysubstituted cyclopentenones through a palladium-catalyzed, three-component, intermolecular Pauson-Khand-type reaction. []

Q3: Can you elaborate on the role of this compound in forming enol ethers?

A3: Vinyl iodides bearing pendant alcohol groups can be transformed into cyclic enol ethers through a nickel-catalyzed C-O bond formation. The olefin in both the this compound starting material and the enol ether product coordinates with nickel(0) intermediates, facilitating the reaction. [] This interaction significantly influences the free energy of the vinyl C-O reductive elimination step, making it unusually facile compared to other C-O reductive eliminations at nickel(II). []

Q4: How does the reactivity of this compound compare to aryl iodide in oxidative addition to gold?

A4: Interestingly, both alkynyl and vinyl iodides demonstrate faster reaction rates compared to aryl iodides in oxidative addition to gold. This reactivity trend is observed in the presence of the hemilabile Ad2P(o-C6H4)NMe2 ligand, which promotes a fast, quantitative, and irreversible oxidative addition. []

Q5: Can you provide examples of how this compound contributes to the synthesis of natural products?

A5: Absolutely. This compound serves as a key intermediate in the total synthesis of various natural products. Examples include:

- (+)-pumiliotoxins A, B, and 225F: Palladium(0)-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides are employed. []

- Rapamycin: Vinyl iodides are essential building blocks for constructing the triene portion of the molecule through Stille coupling reactions. []

- Amphidinolide O: A stereoselective synthesis of the C12-C17 fragment utilizes a titanium-mediated diastereoselective anti-aldol reaction as a key step. []

- (−)-Stipiamide and its structural variants: Stille and Sonogashira couplings with vinyl iodides are crucial steps in their synthesis. [, ]

- Palmyrolide A: A copper-catalyzed intramolecular coupling of this compound with amide generates the enamide macrolide core of the natural product. []

- Calystegines B2 and B3: An intramolecular Nozaki-Hiyama-Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide is key to the synthesis. []

Q6: How does the photodissociation of this compound differ from that of other vinyl halides?

A6: Unlike other vinyl halides (C2H3X, where X = F, Cl, Br), where the HX product channel is significant, photodissociation of this compound predominantly leads to C-I bond cleavage. This difference arises from the increasing X(np) non-bonding character of the highest occupied molecular orbital in vinyl halides with increasing halogen mass. This change reduces the torsional force in the excited state, making excited-state C-I bond fission more favorable than internal conversion. []

Q7: Are there alternative methods to prepare vinyl iodides besides those mentioned?

A7: Yes, besides the methods already discussed, vinyl iodides can also be synthesized through a copper(I)-catalyzed Finkelstein-type halide-exchange reaction of vinyl bromides with potassium iodide. [] This method offers a stereospecific route to vinyl iodides under mild reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.